molecular formula C12H20ClN5 B15111572 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B15111572
M. Wt: 269.77 g/mol
InChI Key: JTPGLNMLYKGJOX-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene-amine bridge.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H

InChI Key

JTPGLNMLYKGJOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based compound that is characterized by two pyrazole rings and an isopropyl group. It has received attention in medicinal chemistry and biological research for its potential therapeutic properties. Studies indicate it may have significant biological activity and has been investigated as a potential enzyme inhibitor, particularly relating to kinase enzymes, by binding to their ATP-binding sites. This interaction may inhibit downstream signaling pathways, suggesting possible applications in cancer therapy and other diseases where kinase activity is implicated. Additionally, studies have highlighted its potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions. This process can be optimized for industrial production using continuous flow reactors and green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, to enhance yield and reduce environmental impact.

Molecular Interactions
Interaction studies have focused on understanding how this compound interacts with various molecular targets. The compound's ability to bind to specific enzymes suggests it may modulate their activity, influencing metabolic pathways relevant to disease states. Ongoing research aims to elucidate these mechanisms further to optimize its use in therapeutic applications.

Structural Similarities
Several compounds share structural similarities with N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amines:

  • 5-Amino-pyrazoles Similar pyrazole core structure
  • Pyrazoloquinolines Contains similar pyrazole derivatives
  • 1-Isopropylpyrazole Shares the isopropyl group
  • 2-Ethylpyrazoles Contains ethyl substituents

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole derivatives are distinguished by substituent patterns on the heterocyclic core. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine N1-ethyl, N1-isopropyl, methylene-amine bridge C12H20N6 248.34 Potential agrochemical (inferred)
N-(1-ethyl-1H-pyrazol-5-yl)-N'-phenylurea (Azoluron) N1-ethyl, urea-linked phenyl group C12H15N5O 257.28 Plant growth regulator (azoluron)
N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15) N1-methyl, C3-methyl, N-methylamine C6H11N3 125.17 Intermediate in synthesis; moderate lipophilicity
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine N1-ethyl, C3-pyridinyl, N-ethylamine C11H15N5 217.27 Bioactive scaffold (ESIMS: m/z 203 [M+H]+)
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine N1-ethyl, C4-methyl, methylene-amine bridge, C5-methyl C13H22ClN5 283.80 Structural complexity; potential pesticidal use

Key Observations :

  • Bridge Modifications : Unlike azoluron’s urea bridge, the methylene-amine linkage in the target compound may reduce hydrogen-bonding capacity, affecting receptor interactions .

Physicochemical and Spectral Properties

  • Synthesis : The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to methods for N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide derivatives .
  • Spectroscopy : Pyrazole amines typically show distinct NMR signals for aromatic protons (δ 5.9–6.1 ppm for pyrazole H-4) and NH/amine protons (δ 2.8–3.5 ppm). IR spectra often feature NH stretches (~3200 cm⁻¹) and carbonyl/amine-related bands (e.g., 1667 cm⁻¹ for acetamide derivatives) .

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole with 1-isopropyl-3-methyl-1H-pyrazol-4-amine. The reaction is generally carried out in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

PropertyValue
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
IUPAC NameN-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine; hydrochloride
InChI KeyGWFPRULFZORPIY-UHFFFAOYSA-N

Biological Activities

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Below are key findings related to the biological activity of this compound.

Antimicrobial Activity

In studies evaluating antimicrobial properties, compounds related to N-[...]-pyrazoles have shown significant effects against various bacterial strains. For instance, a derivative exhibited bactericidal activity by disrupting cell membrane integrity, leading to cell lysis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that N-[...]-pyrazole compounds inhibited the growth of several cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Py11MCF73.79
Py11SF26812.50
Py11NCI-H46042.30

These results indicate a promising cytotoxic effect against breast cancer and other tumor types .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. One study highlighted that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNFα and IL-6 in stimulated cells .

The biological activity of N-[...]-pyrazoles is attributed to their ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects. For instance, inhibition of p38MAPK has been noted in some derivatives, which correlates with reduced inflammation and tumor growth .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A derivative was tested against Hep2 and P815 cell lines, showing significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Case Study on Anti-inflammatory Effects :
    • Another study reported that a specific pyrazole compound significantly reduced LPS-induced nitric oxide production in macrophages, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves:

  • Alkylation : Reacting pyrazole precursors with ethyl and isopropyl halides under basic conditions to introduce substituents (e.g., 1-ethyl-1H-pyrazol-5-yl and 1-isopropyl groups) .
  • Condensation : Coupling intermediates via reductive amination or nucleophilic substitution, often using catalysts like Pd/C or bases (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) . Characterization includes ¹H/¹³C NMR (to confirm substitution patterns), IR (amide/amine stretches), and elemental analysis (C, H, N percentages) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : HPLC or TLC with UV detection (Rf comparison to standards) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Thermal Analysis : Melting point determination (e.g., 172–173°C for analogous pyrazoles) .

Q. What are the key chemical reactions involving pyrazole-amine derivatives like this compound?

  • Oxidation : Pyrazole rings can be oxidized to pyrazole-N-oxides using KMnO₄ or H₂O₂ under acidic conditions .
  • Functionalization : Electrophilic substitution (e.g., nitration, halogenation) at the pyrazole C-3/C-4 positions, guided by directing effects of amine groups .
  • Complexation : Amine groups may coordinate with metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic or bioactive applications .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound to minimize by-products?

  • DFT Calculations : Predict reaction pathways and transition states to identify energy barriers for side reactions (e.g., over-alkylation) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates and selectivity .
  • Docking Studies : Screen substituent effects on binding affinity for target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-amine derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values against EGFR kinase) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., ethyl vs. isopropyl groups) with activity trends .
  • Kinetic Studies : Measure enzyme inhibition under varied pH/temperature to identify assay-dependent discrepancies .

Q. How do steric and electronic properties of the 1-ethyl and 1-isopropyl groups influence reactivity?

  • Steric Effects : The bulky isopropyl group reduces nucleophilic attack at the pyrazole C-4 position, favoring C-3 functionalization .
  • Electronic Effects : Ethyl groups donate electron density via inductive effects, enhancing amine basicity and metal coordination .
  • Experimental Validation : Compare reaction rates of analogs (e.g., 1-methyl vs. 1-isopropyl derivatives) in SNAr reactions .

Q. What novel applications exist for this compound in materials science or catalysis?

  • Ligand Design : Use as a chelating agent for transition-metal catalysts (e.g., Pd complexes for cross-coupling) .
  • Polymer Additives : Incorporate into conductive polymers via π-stacking interactions, enhancing thermal stability .
  • Photocatalysis : Study UV-induced electron transfer mechanisms in dye-sensitized solar cells .

Methodological Tables

Table 1: Key Spectral Data for Pyrazole-Amine Derivatives

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Pyrazole C-H6.2–7.1 (s)105–1203100–3150 (C-H str)
Amine (-NH)2.8–3.5 (br)-3300–3500 (N-H str)
Isopropyl (-CH(CH₃)₂)1.2–1.4 (d)22–251375–1385 (C-H bend)

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes condensation efficiency
SolventDMF or THFEnhances solubility of intermediates
Catalyst Loading5–10 mol% Pd/CReduces side reactions
Reaction Time12–24 hoursEnsures complete alkylation

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